Momelotinib inhibits a protein called activin receptor type 1 (ACVR1), also known as activin A receptor type II (ALK2) []. ACVR1 signaling is involved in several cellular processes, including proliferation, differentiation, and survival. In myelofibrosis, abnormal ACVR1 signaling is believed to contribute to the development of scar tissue in the bone marrow, which disrupts normal blood cell production []. By inhibiting ACVR1, momelotinib may help to reduce scar tissue formation and improve blood cell production.
Momelotinib also inhibits Janus kinase (JAK) 1 and 2, which are enzymes involved in cell signaling pathways important for blood cell production []. JAK inhibitors are another class of drugs used to treat myelofibrosis, but some patients become resistant to these therapies. Momelotinib's dual targeting of ACVR1 and JAK may offer a potential benefit for patients who do not respond well to JAK inhibitors alone.
Momelotinib is a small-molecule inhibitor that acts on multiple targets within the cell. It primarily inhibits Janus kinase (JAK) proteins, particularly JAK1 and JAK2, earning it the classification of a JAK inhibitor (JAKi) []. However, it has an additional unique feature: it also inhibits activin A receptor type 1 (ACVR1) []. This dual targeting mechanism makes momelotinib the first and only treatment specifically approved for myelofibrosis patients with anemia.
Momelotinib's structure is complex, but some key features stand out. It belongs to a class of compounds called ATP-competitive inhibitors, meaning it binds to the same site on the target protein (JAK or ACVR1) as adenosine triphosphate (ATP), a crucial molecule in cellular energy transfer []. This competitive binding disrupts the normal function of these proteins.
The specific synthesis pathway for momelotinib is proprietary information, but research suggests it likely involves multiple steps using various organic chemistry reactions. Detailed information on its decomposition is not readily available in scientific literature.
Momelotinib's significance lies in its dual targeting mechanism. JAK proteins are involved in cell signaling pathways that regulate blood cell production. In myelofibrosis, mutations in JAK genes lead to abnormal signaling, causing bone marrow scarring and reduced blood cell production, including red blood cells leading to anemia []. Momelotinib's inhibition of JAK1/JAK2 helps regulate these pathways and improve blood cell production.
The additional targeting of ACVR1 is particularly relevant for anemia. ACVR1 regulates iron homeostasis in the body. By inhibiting ACVR1, momelotinib suppresses hepcidin, a protein that restricts iron release from storage sites. This allows more iron to be available for red blood cell production, mitigating anemia [].